4-Nitrobenzohydrazide

Catalog No.
S615412
CAS No.
636-97-5
M.F
C7H7N3O3
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzohydrazide

CAS Number

636-97-5

Product Name

4-Nitrobenzohydrazide

IUPAC Name

4-nitrobenzohydrazide

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11)

InChI Key

FKZXYJYTUSGIQE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-]

The exact mass of the compound 4-Nitrobenzohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9804. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrobenzohydrazide (CAS: 636-97-5) is a highly crystalline aromatic hydrazide characterized by a strongly electron-withdrawing nitro group at the para position. With a melting point of 210–214 °C and excellent solubility in polar aprotic solvents, it serves as a critical building block in organic synthesis, particularly for the construction of 1,3,4-oxadiazoles, thiadiazoles, and stable Schiff bases [1]. The para-nitro substitution fundamentally alters the nucleophilicity of the hydrazide moiety compared to unsubstituted analogs, making it a preferred precursor for generating highly electrophilic downstream intermediates. Furthermore, its structural stability and distinct mass profile have established it as a standard reference material in clinical chromatography workflows.

Substituting 4-nitrobenzohydrazide with unsubstituted benzohydrazide or positional isomers like 2-nitrobenzohydrazide compromises both synthetic yield and analytical precision. Unsubstituted benzohydrazide lacks the electron-withdrawing effect necessary to stabilize the azomethine linkage during Schiff base condensation, leading to increased hydrolysis rates and lower overall yields [1]. Meanwhile, ortho-substituted analogs (e.g., 2-nitrobenzohydrazide) introduce severe steric hindrance that impedes quantitative cyclization into five-membered heterocycles like 1,3,4-oxadiazoles. In analytical applications, generic hydrazides cannot replace 4-nitrobenzohydrazide as an internal standard for isoniazid quantification, as they fail to provide the required combination of structural mimicry and distinct mass-to-charge separation essential for precise LC-MS/MS calibration .

Electronic Stabilization of Azomethine Linkages in Hydrazone Synthesis

The strong electron-withdrawing effect of the para-nitro group significantly alters the electronic environment of the hydrazide moiety. When reacting with aldehydes to form Schiff bases, 4-nitrobenzohydrazide generates highly conjugated, stable azomethine linkages that resist hydrolysis better than those derived from unsubstituted benzohydrazide. Under optimized microwave-assisted conditions, condensation with complex aldehydes achieves 79–92% yields in under 10 minutes [1]. This robust reactivity profile makes it a superior precursor for industrial-scale hydrazone library generation compared to unactivated aliphatic or simple aromatic hydrazides.

Evidence DimensionCondensation efficiency and product stability
Target Compound Data4-Nitrobenzohydrazide: 79–92% yield (9-10 min under microwave)
Comparator Or BaselineUnactivated hydrazides: Prone to reversible hydrolysis and lower yields
Quantified DifferenceRapid quantitative conversion (>79% yield) with enhanced azomethine stability
ConditionsMicrowave-assisted condensation with aldehydes

Ensures high-throughput, high-yield production of stable Schiff base intermediates without the need for complex water-removal setups.

Thermal Stability for High-Temperature Cyclization Workflows

For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, precursors must withstand harsh dehydrative cyclization conditions (e.g., refluxing POCl3). 4-Nitrobenzohydrazide exhibits a melting point of 210–214 °C, providing a highly robust thermal profile. In direct comparison, unsubstituted benzohydrazide melts at a significantly lower 112–115 °C [1]. The superior thermal stability of the para-nitro derivative prevents premature decomposition during high-temperature cyclization, ensuring reproducible batch yields of the target oxadiazoles (typically ~45-50% even with bulky dicarboxylic acids) [1].

Evidence DimensionMelting point and thermal processability
Target Compound Data4-Nitrobenzohydrazide: 210–214 °C
Comparator Or BaselineBenzohydrazide: 112–115 °C
Quantified DifferenceThermal stability window extended by ~100 °C
ConditionsStandard melting point determination and high-temperature cyclization

Ensures precursor integrity under harsh dehydrative cyclization conditions, preventing yield loss due to thermal degradation.

Analytical Specificity as an LC-MS/MS Internal Standard

In clinical pharmacokinetics, 4-nitrobenzohydrazide is specifically utilized as an internal standard for the quantification of the anti-tuberculosis drug isoniazid in human plasma. Its structural similarity to isoniazid ensures comparable extraction recovery and ionization efficiency, while its distinct exact mass (m/z 181.15) prevents cross-talk in the mass spectrometer . Using 4-nitrobenzohydrazide provides a highly reproducible calibration curve without the prohibitive procurement costs associated with stable isotope-labeled (e.g., deuterium or 13C) isoniazid standards.

Evidence DimensionAnalytical calibration suitability
Target Compound Data4-Nitrobenzohydrazide: Cost-effective, distinct m/z (181.15) with matched matrix effects
Comparator Or BaselineIsotope-labeled internal standards: High procurement cost; Generic hydrazides: Poor chromatographic separation
Quantified DifferenceProvides baseline chromatographic resolution from isoniazid while matching ionization behavior
ConditionsLC-MS/MS determination of isoniazid in human plasma

Enables precise, cost-effective clinical monitoring of drug levels without requiring expensive isotopically labeled standards.

Synthesis of 1,3,4-Oxadiazole and Thiadiazole Therapeutics

Due to its high thermal stability (mp 210–214 °C) and lack of ortho-steric hindrance, 4-nitrobenzohydrazide is the ideal precursor for dehydrative cyclization reactions. It is widely procured for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which serve as core scaffolds in novel antimicrobial and anticancer agents[1].

High-Throughput Schiff Base / Hydrazone Library Generation

The electron-withdrawing para-nitro group accelerates condensation kinetics, allowing for rapid, high-yield (79–92%) microwave-assisted synthesis of stable azomethine linkages. This makes it a preferred building block for generating combinatorial libraries of transition metal ligands and biologically active hydrazones[2].

Clinical LC-MS/MS Bioanalysis Workflows

As a structural analog to isoniazid with a distinct mass-to-charge ratio, 4-nitrobenzohydrazide is deployed as a reliable, cost-effective internal standard in clinical laboratories for the quantification of isoniazid in human plasma, ensuring accurate therapeutic drug monitoring .

XLogP3

0.3

LogP

0.35 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-97-5

Wikipedia

4-nitrobenzohydrazide

General Manufacturing Information

Benzoic acid, 4-nitro-, hydrazide: INACTIVE

Dates

Last modified: 08-15-2023

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